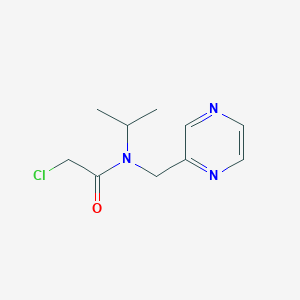2-Chloro-N-isopropyl-N-pyrazin-2-ylmethyl-acetamide
CAS No.:
Cat. No.: VC13460821
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14ClN3O |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 2-chloro-N-propan-2-yl-N-(pyrazin-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C10H14ClN3O/c1-8(2)14(10(15)5-11)7-9-6-12-3-4-13-9/h3-4,6,8H,5,7H2,1-2H3 |
| Standard InChI Key | RMQOQUUOKYDDDM-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=NC=CN=C1)C(=O)CCl |
| Canonical SMILES | CC(C)N(CC1=NC=CN=C1)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The compound’s systematic IUPAC name, 2-chloro-N-propan-2-yl-N-(pyrazin-2-ylmethyl)acetamide, reflects its substitution pattern:
-
A chloroacetamide backbone () modified with:
Molecular Formula:
Exact Mass: 227.083 g/mol
SMILES:
Crystallographic and Electronic Properties
X-ray studies of analogous chloroacetamides (e.g., propachlor) reveal π-delocalization between the amide carbonyl and aromatic systems, which shortens the bond (1.354 Å vs. 1.444–1.496 Å for other N–C bonds) . For the target compound, the pyrazine ring’s electron-deficient nature likely enhances this effect, influencing reactivity and intermolecular interactions.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While no explicit protocols exist for this compound, retrosynthetic analysis suggests two routes:
Route 1: Nucleophilic Substitution
-
Starting Materials: 2-Aminopyrazine, chloroacetyl chloride, isopropylamine.
-
Reaction:
Conditions: Microwave irradiation (80°C, 5 min) in dichloroethane, followed by base-mediated alkylation .
Route 2: Reductive Amination
-
Intermediate: Pyrazine-2-carbaldehyde reacted with isopropylamine to form .
-
Acylation: Treatment with chloroacetic anhydride in tetrahydrofuran (THF) at 0–5°C.
Yield Optimization:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve reaction rates.
-
Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems.
Industrial Production Challenges
Scalability issues arise from:
-
Purification: Column chromatography is impractical; recrystallization from acetonitrile/water mixtures offers a viable alternative .
-
Byproduct Formation: Over-alkylation at pyrazine nitrogens necessitates strict stoichiometric control .
Physicochemical Properties
Experimental Data
Future Research Directions
Synthetic Chemistry
-
Catalytic Asymmetric Synthesis: Develop enantioselective routes using chiral auxiliaries .
-
Continuous-Flow Systems: Improve yield and reduce waste via microreactor technology.
Biological Screening
-
High-Throughput Assays: Evaluate inhibition of cancer cell lines (e.g., MCF-7, A549).
-
ADMET Studies: Assess pharmacokinetics in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume